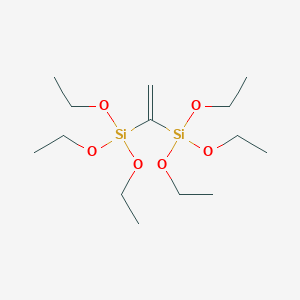

ビス(トリエトキシシリル)エチレン

概要

説明

Bis(triethoxysilyl)ethylene: is an organosilicon compound that features two triethoxysilyl groups attached to an ethylene bridge. This compound is primarily used as a precursor in the synthesis of various organosilica materials. It is known for its ability to form stable siloxane bonds, making it valuable in applications related to molecular separation and membrane technology .

科学的研究の応用

Chemistry: Bis(triethoxysilyl)ethylene is used as a precursor in the synthesis of mesoporous organosilica materials. These materials have applications in catalysis, adsorption, and separation processes .

Biology and Medicine: The compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form stable siloxane bonds makes it suitable for use in biomedical applications .

Industry: In the industrial sector, bis(triethoxysilyl)ethylene is used in the production of membranes for gas separation and reverse osmosis. These membranes exhibit high thermal and chemical stability, making them suitable for use in harsh environments .

作用機序

Target of Action

Bis(triethoxysilyl)ethylene is primarily targeted towards the preparation of mesoporous organic materials . It is a silsesquioxane precursor, which means it is used to form a class of compounds known as silsesquioxanes. These compounds have a wide range of applications, particularly in the creation of materials with specific pore sizes .

Mode of Action

The interaction of Bis(triethoxysilyl)ethylene with its targets involves the formation of silica networks. This compound can tune these networks, making them useful in applications related to molecular separation . The process involves the hydrolysis and condensation of Bis(triethoxysilyl)ethylene in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by Bis(triethoxysilyl)ethylene is the sol-gel process. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Bis(triethoxysilyl)ethylene, as a silsesquioxane precursor, plays a crucial role in this process, leading to the formation of mesoporous organosilica materials .

Pharmacokinetics

It is known to be soluble in alcohol, aromatic and aliphatic hydrocarbons, and it reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of Bis(triethoxysilyl)ethylene’s action result in the formation of mesoporous organosilica materials. These materials have a wide range of applications, particularly in gas and liquid-phase separations . The compound’s ability to tune silica networks makes it valuable in applications related to molecular separation .

Action Environment

The action of Bis(triethoxysilyl)ethylene is influenced by environmental factors such as temperature and the presence of moisture. For instance, the organic linking ethane groups in Bis(triethoxysilyl)ethylene start to thermally decompose at temperatures higher than 300 °C . Additionally, the compound reacts slowly with moisture/water, indicating that its stability and efficacy could be affected by humidity .

生化学分析

Biochemical Properties

It is known that it plays a role in the preparation of mesoporous organic materials

Cellular Effects

It is known that it can form inorganic hybrid membranes with poly(vinyl alcohol), which could potentially influence cell function

Molecular Mechanism

It is known to participate in the formation of mesoporous organosilica materials

Temporal Effects in Laboratory Settings

Bis(triethoxysilyl)ethylene has been shown to have improved thermal stability when fired at higher temperatures (550–700 °C), which could influence its long-term effects on cellular function . More detailed studies on its stability, degradation, and long-term effects in in vitro or in vivo studies are needed.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of bis(triethoxysilyl)ethylene typically involves the hydrolysis and condensation of triethoxysilane derivatives. The ethoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bridges. This process can be carried out under acidic or basic conditions, with the choice of catalyst influencing the reaction rate and product distribution .

Industrial Production Methods: In industrial settings, bis(triethoxysilyl)ethylene is produced through a sol-gel process. This involves the preparation of a sol by dissolving the organosilicon precursor in an ethanol solution, followed by the addition of water and a catalyst (such as nitric acid) to initiate hydrolysis and condensation. The resulting gel is then dried and calcined to obtain the final product .

化学反応の分析

Types of Reactions: Bis(triethoxysilyl)ethylene undergoes several types of chemical reactions, including:

Hydrolysis and Condensation: The ethoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bridges.

Polymerization: The compound can polymerize to form polysilsesquioxanes, which are used in various applications such as coatings and membranes.

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst (e.g., nitric acid) are commonly used.

Condensation: This typically occurs under mild heating conditions to promote the formation of siloxane bonds.

Major Products Formed:

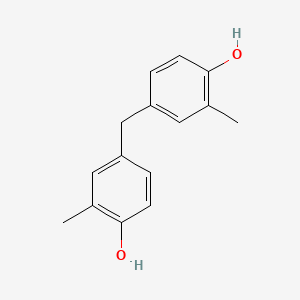

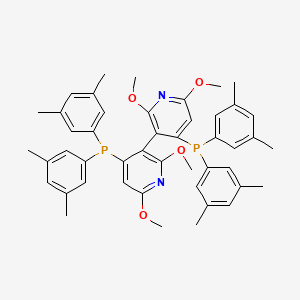

類似化合物との比較

Bis(triethoxysilyl)ethane: This compound has a similar structure but features an ethane bridge instead of an ethylene bridge.

Bis(triethoxysilyl)acetylene: This compound features an acetylene bridge and is known for its high thermal stability and rigidity.

Uniqueness: Bis(triethoxysilyl)ethylene is unique due to its ethylene bridge, which imparts specific properties to the resulting materials. The ethylene bridge allows for the formation of flexible and stable siloxane networks, making it suitable for applications that require both flexibility and stability .

特性

IUPAC Name |

triethoxy(1-triethoxysilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYCSJNUJQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473897 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87061-56-1 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

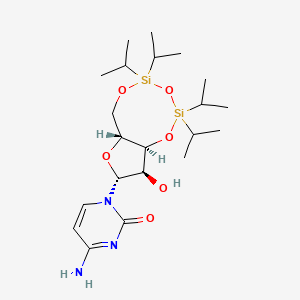

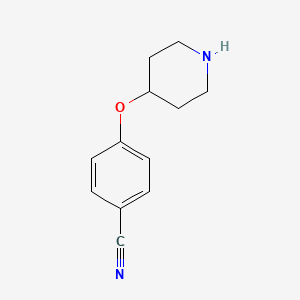

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)

![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)